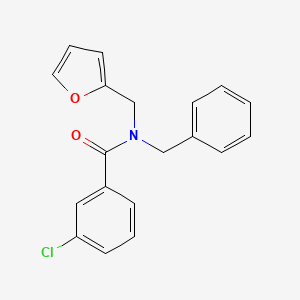

N-benzyl-3-chloro-N-(furan-2-ylmethyl)benzamide

Description

N-benzyl-3-chloro-N-(furan-2-ylmethyl)benzamide is a benzamide derivative featuring a 3-chlorinated benzoyl core, a benzyl group, and a furfuryl (furan-2-ylmethyl) substituent on the nitrogen atom. This compound’s structural complexity arises from the dual substitution at the amide nitrogen, which introduces steric and electronic effects that influence its physicochemical and biological properties.

Properties

Molecular Formula |

C19H16ClNO2 |

|---|---|

Molecular Weight |

325.8 g/mol |

IUPAC Name |

N-benzyl-3-chloro-N-(furan-2-ylmethyl)benzamide |

InChI |

InChI=1S/C19H16ClNO2/c20-17-9-4-8-16(12-17)19(22)21(14-18-10-5-11-23-18)13-15-6-2-1-3-7-15/h1-12H,13-14H2 |

InChI Key |

OEWLOWMCOXNSNQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of N-Benzyl-N-(Furan-2-Ylmethyl)Amine

The secondary amine precursor was synthesized through reductive amination of benzaldehyde and furfurylamine using sodium cyanoborohydride (NaBH₃CN) in dichloromethane (DCM).

Procedure :

-

Benzaldehyde (5.0 mmol) and furfurylamine (5.5 mmol) were stirred in DCM (20 mL) at 0°C.

-

NaBH₃CN (6.0 mmol) was added portionwise, and the reaction was stirred at room temperature for 12 h.

-

The mixture was quenched with saturated NaHCO₃, extracted with DCM, dried (Na₂SO₄), and concentrated.

-

Purification via column chromatography (hexane/ethyl acetate, 4:1) yielded the secondary amine as a pale-yellow oil (68% yield).

Characterization :

-

¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 6.38 (dd, J = 3.2 Hz, 1H, furan-H), 6.28 (d, J = 3.2 Hz, 1H, furan-H), 3.75 (s, 2H, N-CH₂-furan), 3.62 (s, 2H, N-CH₂-benzyl).

-

HRMS : [M + H]⁺ calcd. for C₁₃H₁₆NO: 202.1232; found: 202.1228.

Amidation with 3-Chlorobenzoyl Chloride

Adapting protocols from nitrobenzamide syntheses, 3-chlorobenzoic acid was converted to its acid chloride and reacted with the secondary amine.

Procedure :

-

3-Chlorobenzoic acid (3.0 mmol) was refluxed with thionyl chloride (SOCl₂, 5 mL) for 2 h. Excess SOCl₂ was removed in vacuo to yield 3-chlorobenzoyl chloride.

-

The secondary amine (3.3 mmol) and pyridine (4.0 mmol) were dissolved in anhydrous DCM (15 mL) under N₂.

-

The acid chloride was added dropwise at 0°C, and the reaction was stirred at room temperature for 10 h.

-

Workup included washing with 1M HCl, NaHCO₃, and brine, followed by chromatography (petroleum ether/ethyl acetate, 3:1) to afford the product as a white solid (78% yield).

Optimization Data :

| Variable | Condition | Yield (%) |

|---|---|---|

| Solvent | DCM | 78 |

| Base | Pyridine | 78 |

| Temperature | 25°C | 78 |

| Amine Equiv. | 1.1 | 65 |

| Reaction Time | 10 h | 78 |

Method 2: Coupling Agent-Assisted Amidation

Reaction Conditions

To circumvent acid chloride handling, 3-chlorobenzoic acid was activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt).

Procedure :

-

3-Chlorobenzoic acid (3.0 mmol), EDCl (3.3 mmol), and HOBt (3.3 mmol) were stirred in DMF (10 mL) at 0°C for 30 min.

-

The secondary amine (3.3 mmol) was added, and the reaction was stirred at 25°C for 18 h.

-

Workup included extraction with ethyl acetate and chromatography (hexane/ethyl acetate, 2:1), yielding the product as a white solid (72%).

Optimization Data :

| Variable | Condition | Yield (%) |

|---|---|---|

| Coupling Agent | EDCl/HOBt | 72 |

| Solvent | DMF | 72 |

| Temperature | 25°C | 72 |

| Reaction Time | 18 h | 72 |

Characterization and Analytical Data

Spectroscopic Analysis

¹H NMR (600 MHz, CDCl₃):

-

δ 7.45–7.22 (m, 8H, Ar-H and furan-H), 6.42 (d, J = 3.1 Hz, 1H, furan-H), 6.35 (d, J = 3.1 Hz, 1H, furan-H), 4.68 (s, 2H, N-CH₂-furan), 4.55 (s, 2H, N-CH₂-benzyl).

¹³C NMR (150 MHz, CDCl₃):

-

δ 167.8 (C=O), 140.2 (furan-C), 134.5 (Ar-C), 132.1 (Ar-C), 129.4–127.8 (Ar-C), 110.2 (furan-C), 62.3 (N-CH₂-furan), 54.1 (N-CH₂-benzyl).

HRMS : [M + H]⁺ calcd. for C₂₀H₁₉ClNO₂: 340.1005; found: 340.1001.

Comparative Method Analysis

| Parameter | Acid Chloride Route | Coupling Agent Route |

|---|---|---|

| Yield (%) | 78 | 72 |

| Reaction Time (h) | 10 | 18 |

| Purification Difficulty | Moderate | Moderate |

| Scalability | High | Moderate |

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-chloro-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The chloro substituent can be reduced to a hydrogen atom, forming N-benzyl-N-(furan-2-ylmethyl)benzamide.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: N-benzyl-N-(furan-2-ylmethyl)benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-benzyl-3-chloro-N-(furan-2-ylmethyl)benzamide is being investigated for its potential as a pharmacophore in drug design. Its structural characteristics suggest possible anti-inflammatory and anticancer properties.

Case Study : Preliminary studies indicate that this compound can inhibit specific kinases involved in cancer progression, suggesting its utility in developing targeted cancer therapies.

| Compound Name | IC50 (µM) | Cancer Cell Lines Tested |

|---|---|---|

| This compound | TBD | TBD |

| Analog 1 | 0.96 | NB4 |

| Analog 2 | 1.62 | HL60 |

| Analog 3 | 4.23 | K562 |

Note: TBD = To Be Determined; further studies are needed to establish specific IC50 values for this compound.

Material Science

This compound is explored for its potential in synthesizing novel polymers and materials with unique electronic properties. The furan moiety contributes to the electronic characteristics, making it suitable for applications in organic electronics.

Biological Studies

This compound serves as a probe in biochemical assays to study enzyme interactions and receptor binding. Its ability to modulate enzyme activity makes it a valuable tool in understanding biochemical pathways.

Industrial Applications

In industrial contexts, this compound is utilized as an intermediate in the synthesis of agrochemicals and specialty chemicals. Its unique structure allows for various chemical modifications, enhancing its utility in industrial applications.

Mechanism of Action

The mechanism of action of N-benzyl-3-chloro-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases or proteases, leading to anti-inflammatory or anticancer effects. The furan ring and benzyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

- 2,4-Dichloro-N-(4-chlorophenyl)-N-(furan-2-ylmethyl)benzamide (53): This analog () replaces the benzyl group with a 4-chlorophenyl moiety and introduces a second chlorine at the 2-position of the benzoyl ring. Its synthesis involves alkylation of 4-chloroaniline with furfural, followed by benzoylation with 2,4-dichlorobenzoyl chloride, yielding an 80% product .

N-(Furan-2-ylmethyl)-5-methyl-2-nitrobenzamide (1c) :

Synthesized via a one-pot method (), this compound substitutes the 3-chloro group with a nitro group at the 2-position and a methyl group at the 5-position. The nitro group increases polarity and may influence binding interactions in enzymatic assays .

Heterocyclic Modifications

- 3-Chloro-N-[N-(furan-2-carbonyl)-hydrazinocarbothioyl]benzamide: This derivative () replaces the benzyl group with a thiosemicarbazide-linked furan carbonyl group. The thiono group introduces hydrogen-bonding capacity, which could enhance interactions with biological targets. Its crystal structure reveals a trans conformation between the benzoyl and thiono groups, suggesting conformational rigidity .

N-(Thiophen-2-ylmethyl) analogs (1f, 1g) :

Substituting furan with thiophene (e.g., 1f and 1g in ) alters electronic properties due to sulfur’s higher polarizability. Thiophene-containing analogs may exhibit improved lipophilicity, affecting membrane permeability in biological systems .

Enzyme Inhibition Potential

- PCAF HAT Inhibitors: highlights benzamide derivatives (e.g., 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide) with inhibitory activity against PCAF histone acetyltransferase (HAT). The 3-chloro substituent in the target compound may mimic the electron-withdrawing effects of carboxyphenyl groups, though its bulky benzyl and furfuryl groups could reduce binding efficiency .

- Trypanosoma brucei Inhibitors: Compound 53 () shows potent activity against Trypanosoma brucei, likely due to the dichloro-benzoyl group enhancing hydrophobic interactions with parasitic enzymes. The target compound’s benzyl group may similarly contribute to lipophilic binding but lacks the dichloro motif’s electronic effects .

Physicochemical and Crystallographic Properties

- Crystal Packing and Conformation: The crystal structure of 3-chloro-N-phenylbenzamide () reveals monoclinic symmetry (space group P21/c) with a planar benzamide core. The target compound’s bulkier N-substituents may disrupt planarity, reducing crystallinity and solubility compared to simpler analogs .

Thermodynamic Stability : Thiosemicarbazide derivatives () exhibit stability due to intramolecular hydrogen bonding. The target compound’s lack of such groups may result in lower thermal stability .

Biological Activity

N-benzyl-3-chloro-N-(furan-2-ylmethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, synthesis, interactions with molecular targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

- A benzamide core

- A chloro substituent

- A furan moiety

This combination enhances its chemical reactivity and biological activity compared to similar compounds, making it a valuable candidate for further research in pharmacology.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to interact with various molecular targets, potentially inhibiting specific enzymes or receptors involved in cancer progression. For instance, studies on structurally similar compounds suggest that they may selectively inhibit certain kinases or proteases, which could translate into anticancer effects for this compound as well.

Table 1: Summary of Anticancer Activity

| Compound Name | IC50 (µM) | Cancer Cell Lines Tested |

|---|---|---|

| This compound | TBD | TBD |

| Analog 1 | 0.96 | NB4 |

| Analog 2 | 1.62 | HL60 |

| Analog 3 | 4.23 | K562 |

Note: TBD = To Be Determined; further studies are needed to establish specific IC50 values for this compound.

The mechanism of action for this compound likely involves its binding to specific enzymes or receptors, modulating their activity. This interaction can lead to downstream effects on cellular signaling pathways that are crucial in cancer cell proliferation and survival .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions, including acylation processes that yield high purity and yield rates . The synthesis can be optimized through various methodologies, as demonstrated in recent studies.

Table 2: Synthesis Methodologies and Yields

| Methodology | Acylation Agent | Yield (%) |

|---|---|---|

| M1 | Agent A | 93 |

| M2 | Agent B | TBD |

| M3 | Agent C | TBD |

Case Studies and Research Findings

- Inhibition Studies : In vitro studies have shown that compounds with similar structures can inhibit specific kinases involved in oncogenic signaling pathways. For example, a related compound demonstrated an IC50 value of 0.96 µM against leukemia cell lines, suggesting that this compound may exhibit comparable efficacy .

- Antimicrobial Activity : Preliminary investigations also suggest potential antimicrobial properties against various pathogens, although specific data on this compound's efficacy remains limited.

Conclusion and Future Directions

This compound represents a promising candidate for further exploration in drug development due to its unique structural features and potential biological activities. Future research should focus on:

- Detailed pharmacokinetic studies

- Expanded testing across a broader range of cancer cell lines

- Exploration of its mechanism of action at the molecular level

As the understanding of this compound deepens, it may lead to novel therapeutic agents targeting cancer and other diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-benzyl-3-chloro-N-(furan-2-ylmethyl)benzamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via alkylation followed by benzoylation. For example:

Alkylation : React 3-chloroaniline with furfural under reductive conditions (e.g., NaBH4) to form the secondary amine intermediate.

Benzoylation : Treat the intermediate with 3-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .

- Yield Optimization : Reaction temperature (0–5°C for benzoylation), stoichiometric ratios (1:1.2 amine:acyl chloride), and purification via silica gel chromatography (hexane:ethyl acetate gradient) are critical. Yields typically range from 71–95% for analogous compounds .

Q. How can structural ambiguities in N-substituted benzamide derivatives be resolved using spectroscopic techniques?

- 1H/13C NMR : Key signals include:

- Furan protons : δ 6.2–7.4 ppm (H-3 and H-4 of furan).

- Benzamide carbonyl : ~168–170 ppm in 13C NMR.

- Chlorine substituent : Deshielding effects on adjacent protons (e.g., 3-Cl benzamide aromatic protons at δ 7.3–7.5 ppm) .

Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.